2-Isopropyl-2-phenylacetic acid
Overview
Description
2-Isopropyl-2-phenylacetic acid, also known as alpha-Isopropylphenylacetic acid, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The isopropyl substituent is located in a synperiplanar position relative to the C=O bond .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and involve various mechanisms. For example, the protodeboronation of pinacol boronic esters has been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.23 g/mol . More detailed properties can be found in specific databases .Scientific Research Applications
Biodegradation and Environmental Applications
- Biodegradation of Aromatic Compounds by Escherichia coli : Research highlights Escherichia coli's capability to degrade aromatic compounds, including phenylacetic acid and its derivatives. This study provides insights into the genetic and enzymatic mechanisms enabling E. coli to mineralize aromatic compounds, which can be applied to bioremediation efforts to address pollution and environmental contamination (Díaz et al., 2001).
Toxicological Studies
- Toxicity and Mutagenicity of 2,4-D Herbicide : Although focused on 2,4-dichlorophenoxyacetic acid, this review sheds light on the methodologies for assessing the toxicology and mutagenicity of herbicides, providing a framework that could be applied to the study of 2-Isopropyl-2-phenylacetic acid (Zuanazzi et al., 2020).
Biochemical and Microbial Metabolism
- Microbial Metabolites in Sepsis : This research reviews the physico-chemical and biological properties of low molecular aromatic compounds, including phenylacetic acid, highlighting their bioregulatory activities and implications for microbial and human cell interactions. This could inform applications in developing therapeutic strategies based on regulating microbial metabolites (Beloborodova et al., 2013).
Pharmacological Development
- Pharmacological Properties of Thymol : While focusing on thymol, this review illustrates the methodology for investigating the pharmacological properties of compounds with structural similarities to this compound. It discusses the therapeutic potential and challenges in pharmaceutical development, which can be relevant for exploring the medical applications of this compound (Nagoor Meeran et al., 2017).
Biotechnological Production
- Biotechnological Routes for Lactic Acid : This study discusses the production of lactic acid from biomass via biotechnological routes, highlighting the potential for creating valuable chemicals from lactic acid. Similar methodologies could be applied to this compound for its production and utilization in creating biodegradable polymers or as a feedstock in green chemistry (Gao et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenylacetic acid, are involved in bacterial degradation of aromatic components .
Mode of Action
It is known that similar compounds, such as phenylacetic acid, undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The phenylacetic acid (PhAc) degradation pathway is an interesting model for the catabolism of aromatic compounds . This pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity . The PhAc pathway is a central intermediate metabolite involved in bacterial degradation of aromatic components .
Pharmacokinetics
It is known that alteration of the pharmacokinetic properties of oral diclofenac drug products, a similar compound, produced a number of desirable characteristics, including more convenient dosing, improved absorption, and rapid onset of analgesia .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-2-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLQGISFYDYWFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928815 | |
Record name | 3-Methyl-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3508-94-9, 13491-13-9 | |
Record name | 3-Methyl-2-phenylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3508-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 3-methyl-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003508949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3508-94-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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